

The Metabolic Crossroads of trans-19-Methyleicos-2-enoyl-CoA: A Technical Guide

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Compound of Interest

Compound Name: *trans*-19-methyleicos-2-enoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **trans-19-methyleicos-2-enoyl-CoA**, a significant metabolic intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs). As a branched-chain enoyl-CoA derivative, its metabolism is crucial for the formation of specific structural lipids and signaling molecules. This document details its position within the fatty acid elongation cycle, the enzymatic reactions it undergoes, and provides relevant quantitative data. Furthermore, it outlines detailed experimental protocols for its study and presents visual representations of the associated metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in lipidomics, metabolic disorders, and drug development.

Introduction

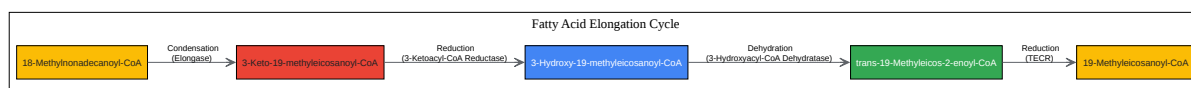
trans-19-Methyleicos-2-enoyl-CoA is a C21, branched-chain, monounsaturated fatty acyl-CoA. Its structure, featuring a methyl group at the antepenultimate carbon (iso-form), designates it as a precursor to 19-methyleicosanoic acid. While straight-chain fatty acids are more common, branched-chain fatty acids play critical roles in maintaining membrane fluidity, serving as precursors for complex lipids, and participating in cellular signaling. The presence of the trans-2 double bond indicates its role as a substrate in the final reductive step of the fatty acid elongation cycle. Understanding the metabolism of this intermediate is pivotal for

elucidating the biosynthesis of complex lipids and for investigating metabolic dysregulations associated with VLCFA metabolism.

Metabolic Pathway: The Fatty Acid Elongation Cycle

trans-19-Methyleicos-2-enoyl-CoA is an intermediate in the microsomal fatty acid elongation system. This cycle sequentially adds two-carbon units to a growing fatty acyl-CoA chain. The cycle consists of four key reactions: condensation, reduction, dehydration, and a final reduction. **trans-19-Methyleicos-2-enoyl-CoA** is the product of the third reaction and the substrate for the fourth and final reaction.

The immediate precursor, 3-hydroxy-19-methyleicosanoyl-CoA, is dehydrated by a 3-hydroxyacyl-CoA dehydratase to form **trans-19-methyleicos-2-enoyl-CoA**. This intermediate is then reduced by the enzyme trans-2-enoyl-CoA reductase (TECR) to produce 19-methyleicosanoyl-CoA.[1][2] This saturated very-long-chain fatty acyl-CoA can then be incorporated into various complex lipids or undergo further modifications.



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Figure 1: The Fatty Acid Elongation Cycle.

Quantitative Data

While specific kinetic data for **trans-19-methyleicos-2-enoyl-CoA** is not readily available in the literature, data for the enzyme responsible for its conversion, trans-2-enoyl-CoA reductase (TECR), with other substrates provides valuable insights into its potential activity. The enzyme exhibits broad substrate specificity, acting on trans-2-enoyl-CoAs with chain lengths from C4 to at least C16.[3]

Table 1: Kinetic Parameters of Rat Liver Microsomal trans-2-enoyl-CoA Reductase for Various Substrates[3]

Substrate	Km (μM)
Crotonyl-CoA (C4)	20
trans-2-Hexenoyl-CoA (C6)	0.5
trans-2-Hexadecenoyl-CoA (C16)	1.0
NADPH	10

These values suggest a high affinity of the enzyme for medium to long-chain fatty acyl-CoAs. It is plausible that the Km for the C21 substrate **trans-19-methyleicos-2-enoyl-CoA** would be in a similar low micromolar range.

Experimental Protocols

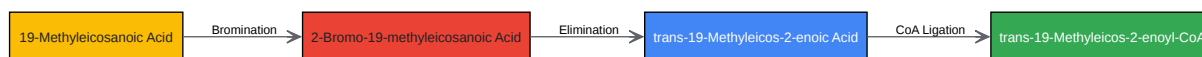
Synthesis of trans-19-Methyleicos-2-enoyl-CoA

The chemical synthesis of **trans-19-methyleicos-2-enoyl-CoA** can be achieved through a multi-step process, starting from 19-methyleicosanoic acid. A common method involves the activation of the carboxylic acid to an acyl-CoA thioester.

Protocol:

- Halogenation: Convert 19-methyleicosanoic acid to 2-bromo-19-methyleicosanoic acid via Hell-Volhard-Zelinsky reaction.
- Elimination: Treat the 2-bromo acid with a non-nucleophilic base (e.g., DBU) to induce elimination and form trans-19-methyleicos-2-enoic acid.
- Activation to Acyl-CoA:
 - Convert the unsaturated fatty acid to its corresponding acyl chloride using oxalyl chloride or thionyl chloride.

- React the acyl chloride with Coenzyme A trilithium salt in an appropriate buffered solution (e.g., sodium bicarbonate) at low temperature to yield **trans-19-methyleicos-2-enoyl-CoA**.
- Purification: Purify the final product using reverse-phase high-performance liquid chromatography (HPLC).



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Figure 2: Synthetic Workflow for **trans-19-Methyleicos-2-enoyl-CoA**.

Enzymatic Assay for trans-2-enoyl-CoA Reductase Activity

The activity of TECR can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[3][4]

Materials:

- Purified or microsomal preparation of TECR
- **trans-19-Methyleicos-2-enoyl-CoA** (substrate)
- NADPH
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- Spectrophotometer capable of reading at 340 nm

Protocol:

- Prepare a reaction mixture containing the assay buffer and a known concentration of NADPH.

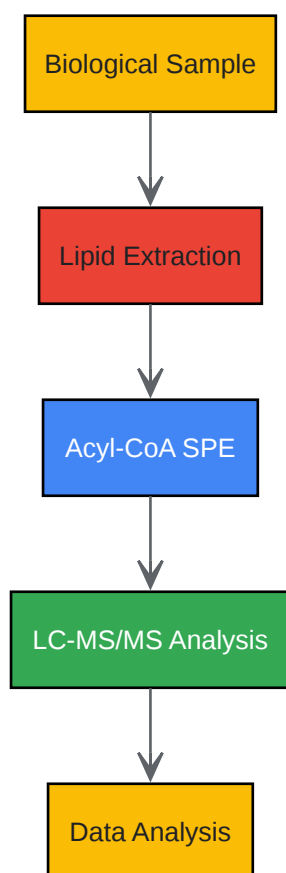
- Add the enzyme preparation to the reaction mixture and incubate for a short period to establish a baseline.
- Initiate the reaction by adding the substrate, **trans-19-methyleicos-2-enoyl-CoA**.
- Immediately monitor the decrease in absorbance at 340 nm over time.
- Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Quantification of trans-19-Methyleicos-2-enoyl-CoA in Biological Samples

The quantification of this intermediate in cellular or tissue extracts typically requires sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Protocol:

- Lipid Extraction: Extract total lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).
- Acyl-CoA Extraction: Isolate the acyl-CoA fraction from the total lipid extract using solid-phase extraction (SPE).
- LC-MS Analysis:
 - Separate the acyl-CoAs using reverse-phase liquid chromatography.
 - Detect and quantify the target molecule using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. A specific precursor-product ion transition for **trans-19-methyleicos-2-enoyl-CoA** should be used for selective detection.
- Quantification: Use a stable isotope-labeled internal standard for accurate quantification.



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Figure 3: Workflow for Quantification of Acyl-CoA Intermediates.

Conclusion

trans-19-Methyleicos-2-enoyl-CoA is a key, albeit transient, intermediate in the biosynthesis of very-long-chain, branched-chain fatty acids. Its metabolism, primarily through the action of trans-2-enoyl-CoA reductase, is essential for the production of specialized lipids. The methodologies and data presented in this guide provide a foundation for researchers to further investigate the role of this and similar metabolic intermediates in health and disease. Future research focusing on the precise kinetic characterization of enzymes involved in its metabolism and the development of specific inhibitors could open new avenues for therapeutic intervention in metabolic disorders.

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